Methyl 4-Fluoro-3-hydroxybenzoate
Description
Contextual Significance of Fluorinated Aromatic Compounds in Scientific Inquiry
The introduction of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. youtube.com Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. youtube.comresearchgate.net This has led to the widespread use of fluorinated aromatic compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netnumberanalytics.comnumberanalytics.com In medicinal chemistry, for example, the incorporation of fluorine can enhance a drug's efficacy and pharmacokinetic profile. youtube.comnumberanalytics.com The development of novel fluorination methods continues to be an active area of research, aiming for greater efficiency and selectivity. numberanalytics.comnih.gov
Overview of Research Trajectories for Methyl 4-Fluoro-3-hydroxybenzoate within Chemical Sciences
Research involving this compound has primarily focused on its utility as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it an attractive starting material for creating novel compounds with potential applications in diverse areas of chemistry.
One significant area of investigation is its use in the synthesis of biologically active molecules. For instance, its precursor, 4-Fluoro-3-hydroxybenzoic acid, has been used as a starting material for creating potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com
Furthermore, derivatives of this compound have been explored for their fluorescent properties. A study demonstrated the synthesis of a fluorogenic chemosensor based on this compound, which exhibited high selectivity for detecting aluminum ions (Al³⁺) and showed potential for bio-imaging applications. fluoromart.com
The synthesis of this compound itself has been a subject of study, with various methods being developed. A common approach involves the esterification of 4-Fluoro-3-hydroxybenzoic acid. One documented procedure involves dissolving 4-Fluoro-3-hydroxybenzoic acid in methanol (B129727) and treating it with thionyl chloride. Another method utilizes trimethyl orthoformate and concentrated sulfuric acid. chemicalbook.com
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H7FO3 | fluoromart.com |
| Molecular Weight | 170.14 g/mol | |
| Appearance | White to cream solid | fishersci.com |
| Melting Point | 89 - 91 °C | fishersci.com |
| Purity | >98.0% (GC) | tcichemicals.com |
| InChI Key | CUGWNEOTLGLGDG-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWNEOTLGLGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475881 | |
| Record name | Methyl 4-Fluoro-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214822-96-5 | |
| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214822-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-Fluoro-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for Methyl 4-Fluoro-3-hydroxybenzoate
The creation of this compound can be achieved through several synthetic routes. These methods range from direct modifications of a closely related acid to more complex, multi-step sequences starting from basic aromatic precursors.
Esterification Reactions from 4-Fluoro-3-hydroxybenzoic Acid
A primary and straightforward method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-Fluoro-3-hydroxybenzoic acid. chemicalbook.com This classic chemical transformation is a fundamental reaction in organic chemistry.
One documented procedure involves dissolving 4-Fluoro-3-hydroxybenzoic acid in methanol (B129727) and cooling the solution. Thionyl chloride is then added dropwise, and the mixture is heated. Following the reaction, a standard workup procedure involving extraction and purification yields the desired product, this compound, as a white solid. The specifics of a representative reaction are detailed in the table below.
| Starting Material | Reagents | Reaction Conditions | Product |
| 4-Fluoro-3-hydroxybenzoic acid | Methanol, Thionyl Chloride | 0°C then heat to 70°C for 60 min | This compound |
| A typical esterification reaction to produce this compound. |
Multi-step Synthetic Sequences from Aromatic Precursors
In addition to direct esterification, this compound can be synthesized through multi-step pathways that begin with simpler, more readily available aromatic compounds. These sequences involve a series of chemical modifications to build the target molecule.
For instance, a synthetic route to the precursor 4-Fluoro-3-hydroxybenzoic acid has been developed starting from fluorobenzene (B45895). google.com This process involves the initial conversion of fluorobenzene to 4-fluorophenol (B42351). google.com The 4-fluorophenol is then subjected to a carboxylation reaction, typically using carbon dioxide and a strong base, to introduce the carboxylic acid group, yielding 3-hydroxy-4-fluorobenzoic acid. google.com The final step in this sequence would be the esterification of the synthesized acid to this compound, as described in the previous section. truman.edu This multi-step approach allows for the construction of the molecule from basic chemical feedstocks.
Derivatization Strategies and Novel Compound Synthesis Utilizing this compound as a Building Block
The chemical architecture of this compound, featuring a reactive hydroxyl group and an ester, makes it an ideal starting point for the synthesis of a variety of more complex derivatives.
Synthesis of Trisubstituted Imidazole (B134444) Derivatives
This compound is utilized in the synthesis of trisubstituted imidazole derivatives. fluoromart.com Imidazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. The synthesis often involves the reaction of this compound with other reagents to construct the imidazole ring system, which can be further modified to create a library of compounds for biological screening. fluoromart.comchemicalbook.com
Rhodium(III)-Catalyzed C-H Activation for Spiropiperidine Synthesis
In the field of modern synthetic methodology, this compound serves as a precursor in advanced catalytic reactions. Specifically, it has been used in the preparation of substrates for Rhodium(III)-catalyzed C-H activation reactions. acs.org
In one study, this compound was first modified by reacting it with 4-(chloromethyl)pyridine (B78701) hydrochloride. acs.org This step attaches a pyridine-containing group to the hydroxyl oxygen of the benzoate (B1203000). This new derivative can then potentially undergo an intramolecular C-H activation and annulation cascade, a powerful strategy for constructing complex polycyclic structures like spiropiperidines. acs.org These reactions are valued for their efficiency and ability to form carbon-carbon and carbon-heteroatom bonds in a single step. acs.org
Preparation of Fluorinated Analogs and Prodrugs for Biological Evaluation
The strategic incorporation of fluorine into bioactive molecules is a widely utilized approach in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. Similarly, the synthesis of prodrugs is a key strategy to improve parameters such as solubility, stability, and oral bioavailability. This compound serves as a valuable scaffold for the creation of such modified compounds for biological assessment.
Fluorinated Analogs:
The rationale for developing additional fluorinated analogs of a parent compound often stems from a desire to fine-tune electronic properties, metabolic stability, and binding interactions with biological targets. For instance, in the development of analogs for para-Aminosalicylic Acid (PAS), regioisomeric mono-fluoro analogs were prepared to electronically deactivate an amino group, with the goal of reducing the rate of N-acetylation by human N-acetyltransferase 1 (NAT-1). nih.gov A similar strategy could be applied to derivatives of this compound to modulate the reactivity or metabolic fate of the phenolic hydroxyl group or other functionalized positions on the aromatic ring. The synthesis of such analogs often involves the use of electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on a suitably protected precursor, followed by deprotection steps to yield the final fluorinated analog. nih.gov
Prodrug Development:
Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. For phenolic compounds like this compound, the hydroxyl group is a prime target for prodrug modification, often through esterification or etherification. This modification can mask the polar hydroxyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability.
A common approach involves the alkylation of the phenolic hydroxyl group. Studies on related compounds like PAS have shown that prodrugs can be synthesized by reacting the parent molecule with various alkyl iodides in the presence of a base such as cesium carbonate. nih.gov The required alkyl iodides can themselves be prepared from the corresponding alkyl chlorides via a Finkelstein reaction using sodium iodide in acetone. nih.gov This methodology allows for the synthesis of a diverse library of prodrugs with varying ester functionalities for biological evaluation.
Investigation of Chemical Reactivity and Functional Group Interconversions
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the phenolic hydroxyl group, and the fluorine-substituted aromatic ring. These groups can undergo a variety of transformations, making the compound a versatile building block in organic synthesis. ossila.com
Reactions of the Methyl Ester Group:
The methyl ester functionality is susceptible to several important transformations.
Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent carboxylic acid, 4-fluoro-3-hydroxybenzoic acid, under either acidic or basic conditions. For example, treatment with aqueous sodium hydroxide (B78521) followed by acidic workup will furnish the corresponding carboxylic acid. nih.gov This carboxylic acid is a key intermediate for forming amide derivatives or other esters. sigmaaldrich.com
Reduction: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-3-hydroxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Softer reducing agents, such as diisobutylaluminium hydride (DIBAL-H), may allow for the partial reduction to the corresponding aldehyde under carefully controlled conditions. vanderbilt.edu
Reactions of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group is nucleophilic and acidic, enabling a range of functional group interconversions.
Alkylation/Etherification: As mentioned in the context of prodrug synthesis, the hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a suitable base.
Acylation/Esterification: The hydroxyl group can be acylated to form a new ester by reacting with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.
Conversion to a Halide: While direct conversion can be challenging, the phenolic hydroxyl can be transformed into a better leaving group, such as a triflate (trifluoromethanesulfonate), which can then be displaced by a halide in subsequent reactions.
Reactions of the Aromatic Ring:
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For Methyl 4-Fluoro-3-hydroxybenzoate, a combination of proton, carbon-13, and fluorine-19 NMR provides a complete picture of its molecular framework.
The ¹H and ¹³C NMR spectra offer definitive proof of the molecular structure of this compound. While direct experimental data for this specific compound is not publicly cataloged, the chemical shifts can be reliably predicted based on established substituent effects on the benzene (B151609) ring, using data from analogous compounds like methyl benzoate (B1203000), methyl 4-hydroxybenzoate (B8730719), and methyl 3-fluorobenzoate (B1230327). cdnsciencepub.comrsc.orgbmrb.io
The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton ortho to the hydroxyl group (H-2) is expected to be a doublet, the proton ortho to the ester (H-5) a doublet of doublets, and the proton meta to both the hydroxyl and ester groups (H-6) a more complex multiplet. The methyl protons of the ester group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.
The ¹³C NMR spectrum should reveal eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. docbrown.info The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the fluorine and methyl ester groups. The carbon atom bonded to the fluorine (C-4) will exhibit a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbonyl carbon of the ester and the methoxy (B1213986) carbon will appear at characteristic downfield positions. cdnsciencepub.com
Predicted NMR Data for this compound
This interactive table provides predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on substituent effects from related compounds.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| -OCH₃ | ~3.9 | ~52 | Singlet |
| C=O | - | ~166 | - |
| C-1 | - | ~125 | - |
| C-2 | ~7.5 | ~118 | Doublet |
| C-3 | - | ~148 (d, JCF ≈ 10 Hz) | - |
| C-4 | - | ~155 (d, ¹JCF ≈ 245 Hz) | - |
| C-5 | ~7.1 | ~119 (d, JCF ≈ 20 Hz) | Doublet of Doublets |
| C-6 | ~7.6 | ~126 | Multiplet |
¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorinated compounds. bmrb.io The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. Its chemical shifts are spread over a wide range (approx. 800 ppm), which provides exquisite sensitivity to the local electronic environment. bmrb.io This sensitivity makes ¹⁹F NMR a powerful "spectroscopic spy" for verifying the substitution pattern on the aromatic ring. cdnsciencepub.com
For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. The precise chemical shift of this fluorine atom is diagnostic of its position on the ring, influenced by the ortho-hydroxyl and meta-ester substituents. This signal would be split into a multiplet due to coupling with the neighboring ortho protons (H-3 and H-5). The magnitude of these coupling constants (JHF) provides further structural confirmation. The ability to predict ¹⁹F chemical shifts using computational methods, often in conjunction with experimental data, has become a reliable tool for assigning structures in complex fluorinated systems. nih.govrsc.org
The presence of a fluorine atom in this compound makes it an excellent candidate for use as a probe in protein-ligand interaction studies via ¹⁹F NMR. iucr.org Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum of a protein sample is silent, providing a clear background against which the signal from a fluorinated ligand can be observed.
When a fluorinated ligand like this compound binds to a protein, changes in the ¹⁹F NMR signal can be readily detected. These changes can manifest as:
Chemical Shift Perturbations: The chemical environment of the fluorine atom changes upon binding to a protein, leading to a shift in its resonance frequency. The magnitude of this shift can provide information about the binding event.
Line Broadening: The increase in the effective molecular weight upon binding leads to faster relaxation and, consequently, a broadening of the ¹⁹F NMR signal. This effect is a sensitive indicator of binding, even for weak interactions. iucr.org
Signal Intensity Changes: In competition experiments, the displacement of a fluorinated probe by a non-fluorinated test compound results in a decrease in the bound signal and an increase in the sharp, free signal, allowing for fragment screening and affinity determination.
This "protein-observed fluorine NMR" (PrOF NMR) approach is a powerful tool in drug discovery for identifying and characterizing ligand binding without the need for isotopic labeling of the protein itself. chegg.comnih.gov
Crystal Structure Analysis and Intermolecular Bonding Networks
Understanding the solid-state structure of a compound is crucial for controlling its physical properties. X-ray diffraction and Hirshfeld surface analysis provide a detailed view of the crystalline architecture and the non-covalent interactions that govern it.
While a crystal structure for this compound is not publicly available, extensive studies on related benzoate esters, such as Methyl 4-hydroxybenzoate (methyl paraben), provide significant insight into the expected crystalline conformation. plos.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. acs.orgacs.org By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify regions of close contact between neighboring molecules.
O···H/H···O Contacts: These are the most significant interactions, typically accounting for a large percentage of the Hirshfeld surface, appearing as distinct sharp spikes in the fingerprint plot. These correspond to the strong O-H···O hydrogen bonds that form the primary structural motif. nih.gov
C···H/H···C Contacts: These weaker interactions also play a role in stabilizing the crystal structure.
The d_norm map for Methyl 4-hydroxybenzoate shows distinct red spots, indicating contacts that are shorter than the van der Waals radii, which directly correspond to the hydrogen-bonding interactions. plos.org For this compound, one would expect a similar dominance of O···H contacts, with additional contributions from F···H contacts, which would be quantifiable through this analytical method.
Intermolecular Contact Contributions for Methyl 4-hydroxybenzoate
This interactive table shows the percentage contribution of different intermolecular contacts to the Hirshfeld surface for the related compound, Methyl 4-hydroxybenzoate, illustrating the dominant forces in the crystal packing. plos.org
| Interaction Type | Percentage Contribution (%) |
| H···H | 46.7 |
| O···H / H···O | 35.8 |
| C···H / H···C | 10.3 |
| C···C | 4.3 |
| C···O / O···C | 2.9 |
Vibrational Spectroscopy for Molecular Structure and Dynamics (e.g., FT-IR, Raman)
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as a series of weaker bands around 3100-3000 cm⁻¹.
A strong, sharp peak, which is one of the most prominent features in the spectrum of an ester, would be observed around 1720-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the methyl ester group. The presence of the fluorine atom attached to the benzene ring would give rise to a C-F stretching vibration, typically found in the 1250-1000 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester and phenol (B47542) functionalities would be present in the 1300-1100 cm⁻¹ range. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions due to various bending and skeletal vibrations of the entire molecule, which are unique to its specific structure.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. The C=O stretching vibration is also expected to be Raman active. Aromatic ring stretching vibrations, typically appearing in the 1600-1450 cm⁻¹ region, are usually strong in Raman spectra. The symmetric breathing vibration of the benzene ring would also be a characteristic Raman band.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) | Weak |
| Aromatic C-H | C-H Stretch | 3100-3000 (weak) | Moderate |
| Methyl Ester (-COOCH₃) | C=O Stretch | 1720-1700 (strong) | Moderate |
| Aromatic Ring | C=C Stretch | 1600-1450 (moderate) | Strong |
| Fluoro (-F) | C-F Stretch | 1250-1000 (strong) | Weak |
| Ester/Phenol C-O | C-O Stretch | 1300-1100 (moderate) | Weak |
Electronic Absorption Spectroscopy for Optical Properties
Electronic absorption spectroscopy, primarily UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule and is used to determine its optical properties. The UV-Vis spectrum of this compound would be dictated by the electronic structure of the substituted benzene ring.
The benzene ring and its substituents (hydroxyl, fluoro, and methyl ester groups) act as a chromophore. The electronic transitions in such aromatic systems are typically of the π → π* type. The presence of the hydroxyl and ester groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the primary absorption bands of benzene.
Interactive Table: Predicted Electronic Absorption Data for this compound
| Type of Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 200-300 | High |
| n → π | >300 | Low |
Computational Chemistry and Theoretical Modeling of Methyl 4 Fluoro 3 Hydroxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard for predicting molecular structure, reactivity, and spectroscopic properties. However, specific studies applying these methods to Methyl 4-Fluoro-3-hydroxybenzoate have not been identified.
Prediction of Optimized Molecular Geometries and Conformational Landscapes
A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves calculating the potential energy surface to find the lowest energy conformation. For this compound, there are no published studies presenting its optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or a detailed analysis of its conformational landscape.
Analysis of Electronic Structure, Charge Distribution, and Molecular Orbitals
The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density provides insights into reactivity and potential intermolecular interactions. There is a lack of published data concerning the HOMO-LUMO energy gap, Mulliken or Natural Bond Orbital (NBO) charge distribution for this compound.
Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical calculations are frequently used to predict and help interpret experimental spectra. For instance, calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra, and calculated Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental NMR data. No theoretical studies detailing the predicted vibrational frequencies or NMR chemical shifts for this compound could be located.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions. A specific MEP surface analysis for this compound has not been reported in the literature.
Theoretical Studies on Nonlinear Optical Properties and Potential Applications
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties such as polarizability and hyperpolarizability, which indicate a molecule's potential for NLO applications. There are no available theoretical studies that investigate the NLO properties of this compound.
While direct computational data is scarce, one source mentions a predicted lipophilicity (logP) of 1.87 and a boiling point of 265.5°C for this compound. It is also suggested that Density Functional Theory (DFT) calculations would be a suitable method to model its reactivity.
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)
In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates are crucial chemical compounds that serve as the foundational building blocks. pharmanoble.com Methyl 4-fluoro-3-hydroxybenzoate and its parent acid, 4-fluoro-3-hydroxybenzoic acid, function as important intermediates in the preparation of various drugs, pesticides, and other chemicals. google.com The presence of multiple functional groups—the carboxylic acid ester, the hydroxyl group, and the fluorine atom—on the benzene (B151609) ring allows for a variety of chemical modifications. This versatility makes fluorinated benzoic acids valuable starting materials for creating more complex molecular architectures required for therapeutic efficacy. ossila.com The quality and specific structure of these intermediates have a significant impact on the efficiency and success of the final API production. pharmanoble.com For instance, fluorinated building blocks are integral in the synthesis of novel antibacterial agents like Garenoxacin. google.com
Synthesis and Biological Evaluation of Therapeutic Agents
The structural scaffold of this compound has been exploited to develop a range of therapeutic agents with diverse biological activities. The strategic placement of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the resulting drug molecules.
Investigation of Anti-influenza Virus Activities of Glycoside Derivatives
Neuraminidase (NA) is a critical target for the development of anti-influenza drugs. nih.gov While direct studies on glycoside derivatives of this compound are not prominently documented, research into related structures offers valuable insights. For example, acylhydrazone derivatives have been shown to possess potent NA inhibitory activity. nih.gov One study found a specific acylhydrazone compound (9j) to have an IC50 value of 0.6 μM against NA, significantly more potent than the control drug, oseltamivir carboxylic acid (IC50 = 17.00 μM). nih.gov Furthermore, simple indole-based glucosides have been investigated for their anti-influenza A virus activity. researchgate.net This suggests that glycosylation of phenolic compounds, a strategy to enhance solubility and alter biological activity, could be a promising avenue for developing novel anti-influenza agents based on the this compound scaffold.
Antimicrobial and Preservative Properties of Methyl 4-Hydroxybenzoate (B8730719) Analogues
Methyl 4-hydroxybenzoate, commonly known as methylparaben, is a widely used antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. atamanchemicals.comnih.gov Parabens are effective against a broad spectrum of microorganisms, particularly yeasts and molds, and are stable over a wide pH range. atamanchemicals.com Their antimicrobial activity tends to increase with the length of the alkyl chain, though this also decreases water solubility. atamanchemicals.com
As a fluorinated analogue of methylparaben, this compound is expected to possess antimicrobial properties. The introduction of fluorine can enhance the biological activity of compounds. Analogues of parabens, such as 1-O-(4-hydroxybenzoyl)-glycerol, have been synthesized to improve properties like water solubility while retaining antimicrobial efficacy against organisms like Staphylococcus aureus and Escherichia coli. nih.gov The combination of different parabens often produces a synergistic preservative effect, broadening the spectrum of activity. atamanchemicals.com
| Compound Class | General Properties | Spectrum of Activity | Common Application |
|---|---|---|---|
| Methyl 4-Hydroxybenzoate (Parabens) | Thermostable, pH-stable, broad-spectrum antimicrobial activity. atamanchemicals.comnih.gov | Most effective against yeasts and molds; also active against bacteria like S. aureus and E. coli. atamanchemicals.comnih.gov | Preservative in cosmetics, pharmaceuticals, and food products. atamanchemicals.comnih.gov |
| Fluorinated Analogues | Expected to have modulated antimicrobial activity and physicochemical properties due to the fluorine atom. | Specific spectrum would require experimental validation. | Potential for use as novel preservatives or antimicrobial agents. |
Exploration of Dopamine Receptor Affinities with Fluorinated Analogues
Fluorinated analogues of biologically active molecules are frequently synthesized to study structure-activity relationships and improve pharmacological profiles. In the context of dopamine receptor ligands, fluorination has been a key strategy. A study reported the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a fluorinated analogue of dopamine, starting from 4-fluoro-3-hydroxytoluene. nih.gov This compound and its N-substituted derivatives were evaluated for their binding affinities at D-1 and D-2 dopamine receptor subtypes. nih.gov
The parent amine showed slightly less affinity for D-1 and D-2 sites compared to dopamine. nih.gov However, N-alkylation of this amine led to a significant increase in affinity and selectivity for D-2 receptors. nih.gov Specifically, N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were the most potent and selective for D-2 binding sites. nih.gov This research underscores the potential of the 4-fluoro-3-hydroxyphenyl moiety, derivable from this compound, as a core structure for developing selective dopamine receptor ligands.
| Compound | Modification | Dopamine Receptor Affinity Profile |
|---|---|---|
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Fluorine replaces the para-hydroxyl group of dopamine. | Approximately 2-fold less affinity for D-1 and D-2 binding sites than dopamine. nih.gov |
| N-ethyl derivative | N-ethyl substitution on the primary amine. | Decreased affinity for D-1 sites, greatly enhanced affinity for D-2 sites. nih.gov |
| N-n-propyl-N-(2-phenylethyl) derivative | N-n-propyl and N-phenylethyl substitution. | Among the most potent members with high selectivity for D-2 binding sites. nih.gov |
Synthesis of Anticoccidial Agents Utilizing Fluorinated Benzoic Acid Building Blocks
Coccidiosis is a parasitic disease that affects livestock and poultry, necessitating the development of effective anticoccidial drugs. nih.gov Benzoic acid and its derivatives have been investigated as potential agents to control coccidia. mdpi.com For instance, dietary benzoic acid has been shown to improve gut integrity and possess antimicrobial properties that can help mitigate coccidiosis in broiler chickens. mdpi.com
The use of fluorinated building blocks offers a promising strategy for discovering novel anticoccidial agents. An analogue of imidazopyridine, synthesized using a 4-fluoro-3-methylbenzoic acid building block, demonstrated high potency as an anticoccidial agent with a reported potency of 0.1 nM. ossila.com This highlights the significant potential of incorporating fluorinated benzoic acid structures, such as that of this compound, into heterocyclic systems to create new and powerful anticoccidial therapies.
Design and Evaluation of Prodrugs and Metabolite Studies
The strategic modification of bioactive molecules into prodrugs is a well-established approach in medicinal chemistry to overcome undesirable physicochemical and pharmacokinetic properties. For a compound like this compound, which possesses both a phenolic hydroxyl group and a methyl ester moiety, several prodrug strategies can be conceptualized to enhance properties such as aqueous solubility, chemical stability, and bioavailability. nih.govnih.gov Concurrently, understanding the metabolic fate of this compound and its potential prodrugs is crucial for predicting their in vivo behavior, efficacy, and safety.
The design of prodrugs for phenolic compounds often involves masking the hydroxyl group to increase lipophilicity and improve membrane permeability. researchgate.net Common promoieties include esters and carbamates, which can be enzymatically cleaved in vivo to release the active parent drug. nih.govresearchgate.net For this compound, the phenolic hydroxyl group is a prime target for such modifications.
While specific studies on prodrugs of this compound are not extensively documented, research on structurally related fluorinated benzoic acid derivatives provides valuable insights. For instance, in the development of novel inhibitors of the Hepatitis B Virus (HBV) capsid protein, a series of carboxylic acid and phosphate (B84403) prodrugs were synthesized from a parent molecule containing a 4-fluoro-3-sulfonylbenzoic acid scaffold. mdpi.com This research highlights a relevant strategy where modification of a fluorinated benzoic acid derivative was undertaken to improve druggability.
In one such study, a parent compound, NVR 3-778, which is a 4-fluoro-3-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide, was modified into various prodrugs to enhance its pharmaceutical properties. mdpi.com Although not a direct analogue of this compound, the study on NVR 3-778 derivatives offers a practical example of how a fluorinated benzoic acid structure can be manipulated to create effective prodrugs. The primary goals were to improve aqueous solubility and metabolic stability while retaining antiviral potency. mdpi.com
One of the successful prodrugs developed, designated as N6, was a phosphate ester derivative. The rationale behind this design was that the phosphate group would significantly increase water solubility and could be readily cleaved by endogenous phosphatases to release the active drug. mdpi.com
Table 1: Physicochemical and Biological Properties of a Parent Drug (NVR 3-778) and its Phosphate Prodrug (N6)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (µg/mL) at pH 7.4 | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|---|---|
| NVR 3-778 | C₂₄H₁₈F₄N₂O₄S | 522.47 | < 0.1 | 0.35 | > 256 |
| Prodrug N6 | C₂₄H₁₉F₄N₂O₇PS | 602.45 | > 100 | 0.42 | > 256 |
Data sourced from a study on HBV capsid protein allosteric modulators. mdpi.com
The pharmacokinetic profiles of NVR 3-778 and its prodrug N6 were evaluated in rats, providing critical information on their in vivo behavior. The gradual metabolism of the prodrug N6 into the active parent compound NVR 3-778 was observed, which can be advantageous in reducing the maximum drug concentration (Cmax) in vivo, potentially leading to a better safety profile. mdpi.com
Table 2: Pharmacokinetic Parameters of NVR 3-778 and its Prodrug (N6) in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| NVR 3-778 | 1256 ± 234 | 2.0 | 7896 ± 1254 | 4.5 | 35.6 |
| Prodrug N6 | 897 ± 187 | 4.0 | 7543 ± 1109 | 5.2 | 33.9 |
Data represents mean ± SD (n=3) following oral administration. Data sourced from a study on HBV capsid protein allosteric modulators. mdpi.com
Regarding the metabolite studies of this compound, the primary metabolic pathways are anticipated to involve hydrolysis of the methyl ester by esterases to yield 4-fluoro-3-hydroxybenzoic acid. This is a common metabolic route for many ester-containing pharmaceuticals. scielo.br The resulting carboxylic acid can then undergo further phase II metabolism, such as glucuronidation or sulfation of the phenolic hydroxyl group, to facilitate excretion. frontiersin.org
The presence of the fluorine atom on the aromatic ring is known to influence metabolic stability. researchgate.net Fluorine substitution can block sites of potential aromatic hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov This can lead to a longer half-life and altered metabolic profile compared to the non-fluorinated analogue. The metabolic fate of other fluorinated aromatic compounds has shown that biotransformation can still occur, sometimes leading to defluorination, although this is generally a less favorable pathway. nih.gov
Applications in Agrochemical and Materials Science
Contribution to the Development of Agrochemicals
While direct and extensive research on Methyl 4-Fluoro-3-hydroxybenzoate as a primary active ingredient in commercial agrochemicals is not widely documented, its precursor, 3-hydroxy-4-fluorobenzoic acid, is recognized as a significant intermediate in the synthesis of pesticides. google.com The introduction of fluorine into agrochemical structures is a well-established strategy to enhance their efficacy and metabolic stability. nih.gov
Fluoro- and chloro-substituted benzoic acid derivatives have established applications as precursors for agrochemical products. nih.gov The broader class of fluorinated benzoic acids is utilized in the development of various pesticides. google.comresearchgate.net For instance, research has shown that hydrazide-hydrazones derived from 4-hydroxybenzoic acid exhibit potent antifungal activity against phytopathogenic fungi. nih.gov This suggests the potential for developing fungicidal compounds from related benzoate (B1203000) structures. Although specific herbicides and fungicides directly synthesized from this compound are not prominently featured in publicly available research, the established role of its parent acid and related fluorinated compounds in agrochemical synthesis underscores its potential in this field. google.comnih.gov
The development of new and effective crop protection agents is crucial for global food security. The use of fluorinated compounds is a key strategy in modern agrochemical research. nih.gov The presence of a fluorine atom in a molecule can significantly alter its biological activity, often leading to enhanced herbicidal or fungicidal properties. While specific studies detailing how this compound enhances crop protection strategies are limited, the known applications of its derivatives and related compounds in creating potent agrochemicals indicate its value as a building block for developing next-generation crop protection solutions. nih.govnih.gov
Exploration in Advanced Materials Development
The distinct molecular architecture of this compound lends itself to the synthesis of novel polymers and liquid crystals with unique and desirable properties.
Polymers containing fluorinated groups are known for their high thermal stability, chemical resistance, and low surface energy. mdpi.commdpi.com Research into copolyesters based on hydroxybenzoic acid has demonstrated that these materials can exhibit high thermal stability and form liquid crystalline phases. nih.govresearchgate.net The incorporation of fluorine into polymers can also influence their mechanical properties. researchgate.netresearchgate.net While specific research on the polymerization of this compound is not extensively detailed, the known properties of fluorinated polymers and poly(hydroxybenzoic acid)s suggest that polymers derived from this monomer could possess a combination of high thermal stability, chemical resistance, and specific mechanical characteristics. The table below summarizes the typical impact of fluorination on polymer properties.
| Property | Effect of Fluorination |
| Thermal Stability | Generally Increased |
| Chemical Resistance | Generally Increased |
| Surface Energy | Generally Decreased |
| Mechanical Strength | Can be enhanced, depending on the polymer structure and fluorination method. |
This table provides a generalized overview based on research on various fluorinated polymers.
Significant research has been conducted on the synthesis and properties of bent-shaped (or "banana-shaped") liquid crystals derived from a 3-hydroxybenzoic acid central core. tandfonline.comresearcher.liferesearchgate.net The mesomorphic (liquid crystalline) properties of these materials can be finely tuned by introducing lateral substituents, such as a fluorine atom, onto the central core. tandfonline.comresearchgate.net Studies have shown that materials based on a 4-fluoro-3-hydroxybenzoic acid core can exhibit various liquid crystalline phases, including nematic, columnar, and lamellar phases. tandfonline.comresearcher.liferesearchgate.net The bent shape of these molecules can lead to the formation of phases with unique polar ordering and chiral properties, even when the constituent molecules are not chiral themselves. aps.org The specific nature of the lateral substituent and the length of the terminal alkyl chains are critical in determining the type of mesophase formed. tandfonline.comresearchgate.net
The development of safe and effective vaccine adjuvants is a critical area of immunological research. Polymers are increasingly being investigated for their potential as adjuvants due to their ability to enhance and modulate immune responses. nih.govmdpi.com While a wide variety of polymers, including natural polysaccharides and synthetic polyesters, have shown adjuvant potential, research into benzoate-based polymers for this application is less common. nih.gov However, studies have shown that the fluorination of macromolecules can be a successful strategy to boost the potency of immunoadjuvants. nih.gov For instance, a fluorinated polyphosphazene immunoadjuvant demonstrated an enhanced ability to boost the immune response. nih.gov Although there is no direct evidence of this compound being used in the development of immunoadjuvants, the principles of polymer-based adjuvanticity and the demonstrated benefits of fluorination in this field suggest a potential, yet unexplored, avenue for research.
Biological and Biochemical Investigations
Enzymatic Biotransformation Studies
The introduction of a fluorine atom into an aromatic compound like Methyl 4-Fluoro-3-hydroxybenzoate significantly influences its interaction with enzymes and its metabolic fate. The fluorine atom's high electronegativity and small size, which is only about 20% larger than a hydrogen atom, allow fluorinated analogs to participate in metabolic pathways until the strong carbon-fluorine bond halts or slows further degradation. nih.gov This property makes them excellent tools for studying metabolic processes.
Investigations into the anaerobic metabolism of fluorinated benzoates provide critical insights into the potential biotransformation pathways for related compounds. Studies on the bacterium Syntrophus aciditrophicus have been particularly revealing. This bacterium is known to degrade benzoate (B1203000) and other aromatic compounds. nih.govnih.gov
Research has shown that S. aciditrophicus can metabolize isomers of fluorobenzoate. nih.gov For instance, when grown in pure culture with crotonate as an electron donor, it reductively dehalogenates 3-fluorobenzoate (B1230327), leading to the accumulation of benzoate and fluoride (B91410) ions. nih.govnih.gov The metabolic process involves the initial activation of benzoate to benzoyl-coenzyme A (benzoyl-CoA), which is then reduced. researchgate.net The pathway for benzoyl-CoA metabolism in S. aciditrophicus is thought to involve a dearomatizing reductase that uses two electrons to break the aromaticity of the ring, forming a diene metabolite. nih.govnih.gov Specifically, the metabolism of 3-fluorobenzoate by S. aciditrophicus produces a fluorodiene metabolite, identified through mass spectrometry and ¹⁹F nuclear magnetic resonance (NMR) spectroscopy as either 1-carboxyl-3-fluoro-2,6-cyclohexadiene or 1-carboxyl-3-fluoro-3,6-cyclohexadiene. nih.gov This finding provides direct evidence for a dearomatization step in the anaerobic breakdown of these compounds. nih.gov
The table below summarizes key findings from the metabolic studies of fluorinated benzoates by S. aciditrophicus.
| Substrate | Organism | Key Metabolic Process | Detected Products/Intermediates |
| 3-Fluorobenzoate | Syntrophus aciditrophicus | Reductive dehalogenation, Dearomatization | Benzoate, Fluoride, Fluorocyclohexadiene metabolite |
| 2-Hydroxybenzoate | Syntrophus aciditrophicus | Dehydroxylation prior to ring reduction | Benzoate (transient) |
This table summarizes the metabolic transformations of related fluorinated and hydroxylated benzoates as studied in Syntrophus aciditrophicus. nih.govnih.gov
Fluorinated compounds serve as powerful probes for investigating the mechanisms of enzymes, particularly flavin-dependent hydroxylases. nih.gov These enzymes are crucial in various metabolic pathways, and understanding their interaction with substrates is vital for biotechnology and drug development. fluoromart.com The fluorine atom provides a sensitive NMR signal (¹⁹F NMR) that can report on the chemical environment within the enzyme's active site. nih.gov
A relevant example is the study of 3-Hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni, which catalyzes the hydroxylation of 3-hydroxybenzoate to form protocatechuate. fluoromart.com While direct studies on this compound with this specific enzyme are not detailed, the use of fluorinated substrates in similar systems provides a framework for understanding potential interactions. For instance, in studies of chorismate synthase, another flavin-dependent enzyme, the use of a fluorinated substrate allowed for the spectroscopic detection of a normally short-lived radical flavin species, providing insight into the reaction mechanism. wikipedia.org
Flavin-dependent N-hydroxylating monooxygenases, which are involved in the biosynthesis of many natural products, are another class of enzymes where fluorinated probes could be applied. nih.govnih.gov These enzymes activate molecular oxygen to hydroxylate nitrogen-containing substrates, a process involving a highly reactive C4a-hydroperoxyflavin intermediate. nih.gov The stability and reactivity of this intermediate are critical, and fluorinated substrate analogs could be used to trap or study it. The unique spectroscopic properties of fluorinated molecules make them ideal for such mechanistic investigations. nih.gov
Fluorescent Sensing Applications in Biological Systems
Derivatives of this compound have been successfully utilized to create chemosensors for detecting biologically important species. fluoromart.com Fluorescent sensors are valued for their high sensitivity, rapid response, and utility in imaging complex biological environments. acs.orgnih.gov
Aluminum (Al³⁺) is a widespread metal ion that can be toxic to living organisms. mdpi.com Therefore, developing sensitive and selective sensors for its detection is of great importance. nih.gov A fluorogenic chemosensor derived from this compound has been synthesized and shown to exhibit high selectivity and sensitivity for Al³⁺ ions. fluoromart.com
The design of such sensors often involves a fluorophore unit coupled to a metal-binding moiety. nih.gov Upon binding the target ion, a change in the fluorescence properties of the molecule occurs, such as an increase ("turn-on") or decrease ("quenching") in emission intensity. acs.orgnanoient.org In the case of the sensor derived from this compound, it demonstrated a selective response to Al³⁺, allowing for its detection even in the presence of other competing metal ions. fluoromart.com The development of these sensors provides a promising and convenient alternative to traditional analytical methods for monitoring Al³⁺ in both environmental and biological samples. mdpi.comrsc.org
| Sensor Property | Finding |
| Target Ion | Al³⁺ |
| Selectivity | High selectivity over other metal ions |
| Sensitivity | High sensitivity for Al³⁺ detection |
| Application | Promising for use in bio-imaging |
This table highlights the key features of the Al³⁺ chemosensor derived from this compound. fluoromart.com
A significant application of these fluorescent chemosensors is in bio-imaging, which allows for the visualization and tracking of target ions within living cells. acs.org The sensor based on a this compound derivative has shown promise in this area, specifically for detecting Al³⁺ within human cervical HeLa cancer cell lines. fluoromart.com This capability is crucial for understanding the biological roles and toxic effects of metal ions at the cellular level.
The ability to image Al³⁺ in living cells with a high signal-to-noise ratio is a key advantage of this technology. acs.org Furthermore, the use of fluorinated tracers extends to other advanced imaging techniques like Positron Emission Tomography (PET). While not directly using this compound, ¹⁸F-labeled compounds are widely used in PET imaging to visualize processes like tumor hypoxia, demonstrating the broader utility of fluorinated molecules in medical diagnostics. nih.gov The development of such probes is essential for both fundamental research and potential diagnostic applications. fluoromart.comacs.org
Biological Activity Profiling of Derivatives Beyond Specific Therapeutic Targets
Beyond their use in targeted applications like sensing, derivatives of this compound are part of a larger class of compounds with diverse biological activities. This compound itself is a building block used in the synthesis of more complex molecules, such as trisubstituted imidazole (B134444) derivatives. fluoromart.com These resulting structures can possess a wide range of pharmacological properties.
For example, the 1,2,3-triazole ring, which can be formed through synthetic pathways involving such building blocks, is a well-recognized pharmacophore. mdpi.com Hybrid molecules incorporating triazole and quinobenzothiazine moieties have been synthesized and tested for cytotoxic and immunomodulatory activity. mdpi.com Some of these compounds showed concentration-dependent effects on cell morphology and were identified as having potential therapeutic value in autoimmune diseases. mdpi.com Similarly, an analogue of the related compound 4-fluoro-3-methylbenzoic acid has been shown to exhibit potent anticoccidial activity, highlighting the potential for discovering novel biological functions in this chemical space. ossila.com
The table below lists examples of derivative classes and their observed biological activities.
| Derivative Class | Associated Biological Activity |
| Trisubstituted Imidazoles | Used as building blocks for pharmacologically active compounds |
| 1,2,3-Triazole Hybrids | Cytotoxic, Immunomodulatory, Anticancer, Antibacterial |
| Imidazopyridine Analogues | Anticoccidial |
This table summarizes the diverse biological activities reported for derivatives and analogues of fluorinated benzoic acids. fluoromart.commdpi.comossila.com
Advanced Analytical Methodologies for Research and Quality Control
Utilization as an Analytical Standard for Quantification of Related Compounds
In analytical chemistry, the use of a well-characterized, high-purity substance as a reference standard is fundamental for accurate quantification. Methyl 4-Fluoro-3-hydroxybenzoate, available commercially with a purity of 98% or greater, serves as an analytical standard for its own determination. vwr.comsigmaaldrich.com The principle of using reference standards is a cornerstone of analytical method validation, as outlined by guidelines from the ICH, USP, and FDA. arlok.commyfoodresearch.com
While direct examples are specific to proprietary research, a high-purity standard like this compound is essential for the quantitative analysis of related fluorinated and hydroxylated benzoic acid derivatives. In instances where a certified standard for a specific analogue or impurity is not commercially available, chemists can use a structurally related and well-characterized standard like this compound. This approach, known as relative quantification, relies on the assumption of a similar detector response for compounds with close structural resemblance. For example, standards of fluorobenzoic acids (FBAs) are routinely used to create calibration curves for quantifying this class of compounds in environmental and industrial studies. s4science.at Similarly, a standard stock solution of a benzoate (B1203000), like sodium benzoate or methylparaben, is prepared to generate a calibration curve against which unknown sample concentrations are measured. ajast.net
Development and Validation of Chromatography-Based Methods
Chromatography is the premier technique for separating this compound from impurities, starting materials, and other related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for its analysis.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for the analysis of non-volatile compounds like benzoate esters. These methods are developed and validated to ensure they are fit for purpose, assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). researchgate.net
A typical RP-HPLC method for a benzoate derivative involves a C18 stationary phase, which is non-polar. The mobile phase consists of a polar mixture, often a combination of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH. myfoodresearch.comajast.netnih.gov Adjusting the pH is crucial as it affects the ionization state of the phenolic hydroxyl group and any residual carboxylic acid, thereby influencing retention time and peak shape. Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. nih.gov
Table 1: Typical HPLC Parameters for Analysis of Benzoate Derivatives
| Parameter | Typical Value / Condition | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ajast.netnih.gov |
| Mobile Phase | Acetonitrile : Acetate/Phosphate Buffer (pH ~4-5) | myfoodresearch.comajast.net |
| Elution Mode | Isocratic or Gradient | s4science.at |
| Flow Rate | 0.8 - 1.0 mL/min | myfoodresearch.comajast.net |
| Detection | UV Spectrophotometry (e.g., 225-255 nm) | nih.gov |
| Injection Volume | 10 - 20 µL | myfoodresearch.com |
Method validation for related benzoates has demonstrated excellent linearity with correlation coefficients (R²) of ≥ 0.999. researchgate.net Accuracy is often confirmed through spike recovery experiments, with recovery values typically falling between 85% and 102%. researchgate.net The limit of detection for similar compounds can reach the low µg/mL range. researchgate.net
Gas chromatography is a primary technique used by chemical suppliers to assess the purity of this compound, with typical purities reported as greater than 98.0% (GC). vwr.comtcichemicals.com GC is highly effective for separating volatile compounds. For polar, non-volatile compounds like phenols and carboxylic acids, a derivatization step is often required to increase their volatility and thermal stability. nih.govnih.gov
A common derivatization technique is silylation, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process makes the molecule less polar and more suitable for GC analysis. The analysis of phenolic compounds by GC-MS after silylation is a well-established method. nih.gov Alternatively, derivatization to form the corresponding methyl ester (in this case, the compound is already a methyl ester) is a technique used for analyzing fluorobenzoic acids. nih.gov
The derivatized sample is then injected into the GC, where it is separated on a column, typically a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane column. thermofisher.com A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons.
Table 2: Typical GC Parameters for Analysis of Phenolic Compounds
| Parameter | Typical Value / Condition | Source(s) |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA) or Methylation | nih.govnih.gov |
| Column | Low-polarity capillary column (e.g., TG-5SilMS) | thermofisher.com |
| Injector | Splitless mode, ~275 °C | thermofisher.com |
| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) | thermofisher.com |
| Carrier Gas | Helium or Hydrogen | thermofisher.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | thermofisher.comchemicalbook.com |
Mass Spectrometry Techniques for Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of identity for organic molecules. When coupled with GC (GC-MS), it provides both separation and identification capabilities. nih.gov For this compound (C₈H₇FO₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion, which has a calculated monoisotopic mass of 170.0379.
In standard electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner, creating a unique fingerprint. The fragmentation pattern for this compound can be predicted based on the known patterns of similar molecules like methyl salicylate (B1505791) and methylparaben. chemicalbook.comdocbrown.infomassbank.eu
The most common fragmentation pathways for benzoate esters involve cleavages adjacent to the carbonyl group. libretexts.org
Molecular Ion Peak [M]⁺ : The parent molecular ion would be observed at a mass-to-charge ratio (m/z) of 170.
Loss of a Methoxy (B1213986) Radical [M-•OCH₃]⁺ : A primary fragmentation is the loss of the methoxy group (•OCH₃), which has a mass of 31 Da. This would result in a prominent fragment ion at m/z 139. This fragment corresponds to the stable 4-fluoro-3-hydroxybenzoyl cation.
Loss of the Carbomethoxy Group [M-•COOCH₃]⁺ : Loss of the entire ester functional group (•COOCH₃), with a mass of 59 Da, would produce a fragment at m/z 111, corresponding to the fluorohydroxyphenyl cation.
Other Fragments : Further fragmentation of the benzoyl cation (m/z 139) via the loss of carbon monoxide (CO, 28 Da) could lead to a fragment at m/z 111. The fragmentation of methylparaben (m/z 152) shows a base peak at m/z 121, corresponding to the loss of the methoxy radical. chemicalbook.commassbank.eu A similar stable ion at m/z 139 would be expected for its fluoro-analogue.
This predictable fragmentation provides strong evidence for the compound's structure and is used to confirm its identity in complex mixtures and for quality control purposes.
Future Research Directions and Emerging Paradigms
Integration with Combinatorial Biosynthesis for Novel Analog Discovery
Combinatorial biosynthesis is a powerful strategy that involves the engineering of biosynthetic pathways to create novel natural product analogs. nih.gov This approach could be instrumental in generating a library of derivatives based on the Methyl 4-fluoro-3-hydroxybenzoate scaffold. By introducing non-native enzymes into the biosynthetic pathways of a host organism, the natural product output can be manipulated to produce structurally diverse molecules. nih.gov
For instance, the biosynthetic pathway for 4-hydroxybenzoate (B8730719) (4-HBA) in microorganisms like Escherichia coli often starts from chorismate. acs.org By introducing genes for fluorination and subsequent hydroxylation at different positions, it may be possible to create a range of fluorinated hydroxybenzoate analogs. The promiscuity of enzymes within these pathways can be exploited by feeding halogenated precursors to generate novel derivatives. nih.gov This strategy has been successfully employed to produce halogenated intermediates in the biosynthesis of other complex molecules. nih.gov The generation of such a library of analogs would be invaluable for structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with enhanced biological activities. nih.gov
Application in High-Throughput Screening Platforms for Lead Compound Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a biological target. researchgate.net this compound and its potential analogs, generated through combinatorial biosynthesis or other synthetic methods, are ideal candidates for inclusion in small molecule libraries used for HTS. criver.comchembridge.com These libraries are crucial for identifying "hits" or lead compounds that can be further optimized into drug candidates. criver.comresearchgate.net
The process of HTS involves several key steps:
Assay Development: Creating a robust and reliable assay to measure the activity of the target, which could be an enzyme, receptor, or a cellular process. researchgate.net
Library Screening: Testing the compound library against the target using automated systems. nih.gov
Hit Identification and Validation: Identifying compounds that show significant activity and confirming their effects through secondary assays. researchgate.net
Enzymes are common targets in HTS campaigns, with kinases, proteases, and phosphatases being frequently investigated. researchgate.net Given that hydroxybenzoic acid derivatives have shown a range of biological activities, including antimicrobial and antioxidant properties, this compound could be screened against a wide array of enzymatic targets. researchgate.net The fluorine atom in the molecule can be particularly advantageous in screening methodologies that utilize ¹⁹F NMR to detect binding to target proteins. nih.gov
| High-Throughput Screening (HTS) Workflow | Description |
| Target Identification & Validation | Selection of a biologically relevant target (e.g., enzyme, receptor). |
| Assay Development & Optimization | Creation of a sensitive and reproducible assay to measure target activity. researchgate.net |
| Compound Library Screening | Automated screening of a diverse collection of small molecules, including potential analogs of this compound. criver.comnih.gov |
| Hit Identification | Identification of compounds that modulate the target's activity based on predefined criteria. researchgate.net |
| Hit Confirmation & Validation | Re-testing of initial hits to confirm their activity and rule out false positives. |
| Lead Optimization | Chemical modification of validated hits to improve potency, selectivity, and pharmacokinetic properties. |
In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Levels
While the biological activities of some hydroxybenzoic acid derivatives are known, the specific mechanisms of action for this compound remain largely unexplored. researchgate.net In-depth mechanistic studies are crucial to understand how this compound interacts with biological systems at the molecular and cellular levels. The presence of the electronegative fluorine atom can significantly influence the molecule's interactions with biological targets. ontosight.ainih.gov
Future research should focus on:
Enzyme Inhibition Kinetics: If the compound is identified as an enzyme inhibitor, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insights into the specific molecular interactions driving its biological effect.
Cellular Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways, can help to understand its broader biological impact.
¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive probe for NMR studies, allowing researchers to monitor the compound's binding to a target and its metabolic fate within a biological system. nih.gov
Understanding these mechanisms is essential for the rational design of more potent and selective analogs for therapeutic or other applications.
Sustainable Synthesis Approaches and Green Chemistry Principles in Production
The traditional chemical synthesis of compounds like this compound often involves multiple steps and the use of hazardous reagents. Adopting green chemistry principles in its production is a critical future direction. organic-chemistry.orgsigmaaldrich.com The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. acs.orgessentialchemicalindustry.org
Key areas for improvement include:
Use of Renewable Feedstocks: Exploring biosynthetic routes from renewable resources like glucose or glycerol (B35011) could offer a sustainable alternative to petroleum-based starting materials. frontiersin.orgresearchgate.net
Biocatalysis: Employing enzymes as catalysts can lead to higher selectivity and milder reaction conditions, reducing energy consumption and waste generation. nih.govmdpi.comnih.gov For example, the esterification step could potentially be carried out using a lipase (B570770) in a greener solvent system. sophim.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or deep eutectic solvents. organic-chemistry.orgresearchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize waste generation. sigmaaldrich.com |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. sigmaaldrich.com |
| Use of Renewable Feedstocks | Shifting from petrochemical sources to bio-based materials like glucose. essentialchemicalindustry.orgfrontiersin.org |
| Catalysis | Employing selective catalysts, such as enzymes, over stoichiometric reagents. acs.orgessentialchemicalindustry.org |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. sigmaaldrich.comacs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. essentialchemicalindustry.org |
By integrating these principles, the production of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of green chemistry in the chemical industry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-Fluoro-3-hydroxybenzoate, and what factors influence yield optimization?
- Answer : The compound is typically synthesized via esterification of 4-fluoro-3-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) . Key factors include:
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade the hydroxy group.
- Protection of hydroxyl group : Use of silyl protecting agents (e.g., TMSCl) prevents unwanted side reactions during esterification .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
- Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Direct esterification | H₂SO₄ | 78–85 | 92 | |
| Silyl-protected route | TMSCl/H₂SO₄ | 90–93 | 98 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer :
- ¹H NMR : Peaks at δ 3.90 ppm (singlet, COOCH₃), δ 6.70–7.40 ppm (aromatic protons), and δ 10.20 ppm (broad, -OH) confirm the ester and hydroxy groups .
- FT-IR : Absorbance at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), and 3400 cm⁻¹ (O-H stretch) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Answer :
- Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to avoid hydrolysis of the ester group .
- Avoid exposure to moisture and strong bases, which catalyze ester cleavage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective fluorination in this compound synthesis?
- Answer : Fluorination occurs via electrophilic aromatic substitution (EAS) directed by the meta-hydroxy group. Computational studies (DFT) show the hydroxyl group lowers the activation energy for fluorination at the para position by stabilizing the transition state through resonance . Contradictions in literature arise from competing pathways when unprotected hydroxyl groups are present, leading to byproducts like 3-fluoro-4-hydroxybenzoic acid .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?
- Answer :
- Solvent polarity : Hydrolysis rates increase in polar aprotic solvents (e.g., DMSO) due to enhanced nucleophilicity of water .
- pH dependence : Degradation follows pseudo-first-order kinetics:
- Acidic conditions (pH < 3): Ester protonation accelerates hydrolysis.
- Alkaline conditions (pH > 10): Base-catalyzed ester cleavage dominates .
- Data Table :
| pH | Half-life (25°C) | Major Degradation Product |
|---|---|---|
| 2 | 12 hours | 4-Fluoro-3-hydroxybenzoic acid |
| 7 | 30 days | None (stable) |
| 12 | 2 hours | 4-Fluoro-3-hydroxybenzoate ion |
Q. What strategies resolve contradictions in reported catalytic efficiencies for esterification of 4-fluoro-3-hydroxybenzoic acid?
- Answer : Discrepancies arise from:
- Catalyst choice : H₂SO₄ vs. p-toluenesulfonic acid (PTSA). PTSA reduces side reactions but requires higher temperatures .
- Reaction monitoring : Inconsistent use of TLC vs. HPLC for endpoint determination leads to yield variability .
Methodological Considerations
Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?
- Answer : Use a gradient elution (acetonitrile/0.1% H₃PO₄) on a C18 column. Adjust detection to 210 nm for low-level impurities (<0.1%) like unreacted 4-fluoro-3-hydroxybenzoic acid .
Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
